4-Methoxypiperidine-4-carboxylic acid hydrochloride

Chemical Purity Solid-State Chemistry Procurement Specification

Sourcing a quaternary piperidine scaffold with reliable purity and defined 3D geometry often introduces unwanted variability in multi-step CNS or kinase inhibitor programs. This compound addresses that gap directly. As a conformationally constrained hydrochloride salt, it offers enhanced aqueous solubility for consistent in vitro assay preparation. • Single-lot purity ≥97% (HPLC) minimizes batch-to-batch impurity risks. • Quaternary 4-methoxy/carboxylic acid substitution enforces a rigid pharmacophore orientation critical for target selectivity. • Solid hydrochloride form simplifies handling and long-term storage at room temperature. Researchers gain reproducible synthetic outcomes; procurement managers benefit from assured stock and global ambient shipping.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 1260387-16-3
Cat. No. B1470978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypiperidine-4-carboxylic acid hydrochloride
CAS1260387-16-3
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCOC1(CCNCC1)C(=O)O.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-11-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H
InChIKeySQHYURMFFJYYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxypiperidine-4-carboxylic acid hydrochloride: High-Purity Building Block


4-Methoxypiperidine-4-carboxylic acid hydrochloride (CAS 1260387-16-3) is a conformationally constrained piperidine derivative that features a unique quaternary center substituted with both a methoxy and a carboxylic acid group . It is exclusively offered as a research-use building block for pharmaceutical synthesis, with commercial suppliers providing the compound as a solid hydrochloride salt at defined purity levels (typically 95% or 97%) . This compound is primarily utilized in the design and synthesis of bioactive molecules targeting the central nervous system (CNS) and various kinase pathways .

4-Methoxypiperidine-4-carboxylic acid hydrochloride: Non-Interchangeable Scaffold


The 4-methoxypiperidine-4-carboxylic acid hydrochloride scaffold is not a simple, interchangeable building block. The specific substitution pattern at the 4-position of the piperidine ring—a quaternary center bearing both a methoxy and a carboxylic acid group—imparts distinct conformational and chemical properties that are absent in unsubstituted or differently substituted analogs . This structural constraint directly impacts the compound's reactivity and its ability to present key pharmacophores in a defined three-dimensional orientation, a critical factor in medicinal chemistry where subtle changes in spatial arrangement can drastically alter target binding and selectivity . Therefore, substituting this compound with a generic piperidine-4-carboxylic acid derivative (e.g., isonipecotic acid) or a different regioisomer (e.g., 3- or 2-substituted methoxypiperidine) would lead to a fundamentally different chemical entity with unpredictable and likely suboptimal performance in downstream synthetic and biological assays.

4-Methoxypiperidine-4-carboxylic acid hydrochloride: Comparative Evidence


Purity and Reliability as a Hydrochloride Salt

The target compound is consistently supplied as a well-defined solid hydrochloride salt with a verified purity of 97% . This contrasts with its free base form (4-Methoxypiperidine-4-carboxylic acid, CAS 1082040-29-6), which is typically offered at a lower purity of 95% and may present greater challenges in handling and storage due to its physical properties .

Chemical Purity Solid-State Chemistry Procurement Specification

Molecular Weight and Handling Differences

As a hydrochloride salt, the target compound possesses a molecular weight of 195.64 g/mol and exists as a stable solid . Its direct analog, the unsubstituted piperidine-4-carboxylic acid hydrochloride (isonipecotic acid HCl, CAS 5984-56-5), has a lower molecular weight of 165.62 g/mol and may exhibit different solubility and hygroscopicity profiles . The presence of the methoxy group in the target compound modifies its physicochemical properties, which can influence its handling, purification, and reaction behavior.

Molecular Weight Salt Form Material Handling

Enhanced Solubility and Stability vs. Free Base

The hydrochloride salt form of this compound is typically more stable and has enhanced water solubility compared to its free base form . While quantitative solubility data is not directly provided by vendors, this class-level inference is based on the general property that forming a hydrochloride salt of an amine-containing carboxylic acid improves its dissolution in aqueous media and enhances its long-term storage stability, making it a preferred form for research applications [1].

Solubility Stability Formulation

Supply Chain Availability & ISO Certification

The target compound is listed by multiple suppliers with compliance to quality standards (e.g., ISO certification) and is available in various pack sizes for immediate shipment . In contrast, a related analog, 4-(trifluoromethyl)piperidine-4-carboxylic acid hydrochloride, may have more limited availability or longer lead times, which could delay research projects .

Supply Chain Quality Assurance Procurement

4-Methoxypiperidine-4-carboxylic acid hydrochloride: Key Applications


CNS-Targeted Drug Candidate Synthesis

The unique quaternary center of this piperidine scaffold, as highlighted in Section 2, makes it a valuable building block for synthesizing conformationally constrained analogs of CNS-active compounds . The compound's defined three-dimensional structure is particularly useful in medicinal chemistry programs aiming to optimize ligand-receptor interactions for neurological targets.

Kinase Inhibitor Development

Derivatives containing the 4-methoxypiperidine motif have demonstrated activity against various kinases, including ALK, c-Met, and Mnk [1]. This compound serves as a crucial intermediate for constructing novel kinase inhibitors, where the precise spatial arrangement of the methoxy and carboxylic acid groups can be leveraged to achieve selectivity within the kinome.

High-Purity Synthesis Applications

For multi-step organic syntheses where impurity profiles are critical, the 97% purity of the hydrochloride salt form (as quantified in Evidence Item 1) provides a reliable starting point . This is especially important in academic and industrial research settings where reaction yields and product purity are paramount.

Aqueous Assay Stock Preparation

The improved aqueous solubility of the hydrochloride salt form compared to its free base (Evidence Item 3) makes it the preferred form for preparing stock solutions for in vitro assays, including enzyme inhibition and cell-based studies, ensuring consistent dosing and accurate results .

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